![molecular formula C19H21N3O5S B2416953 N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide CAS No. 926031-91-6](/img/structure/B2416953.png)
N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide
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Description
N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Babu et al. (2013) focused on the synthesis of biologically active derivatives featuring tetrahydrobenzo[b]thiophene-3-carboxamides structures, which exhibited significant activities against bacterial and fungal strains. This research demonstrates the potential of complex molecules in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).
Design and Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against several cancer cell lines. This highlights the role of complex molecules in cancer research (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Theoretical Investigation on Antimalarial Sulfonamides
Fahim and Ismael (2021) conducted a reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, examining their antimalarial activity and ADMET properties. Their findings underscore the importance of theoretical and computational approaches in drug discovery for infectious diseases (Fahim & Ismael, 2021).
Microwave-Assisted Synthesis for Antimicrobial Activity
Raval, Naik, and Desai (2012) reported on the microwave-assisted synthesis of compounds with antimicrobial properties, demonstrating the efficiency of modern synthetic techniques in producing biologically active molecules (Raval, Naik, & Desai, 2012).
properties
IUPAC Name |
N-[4-[(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-3-18(23)20-13-4-7-15(8-5-13)28(25,26)21-14-6-9-17-16(12-14)19(24)22(2)10-11-27-17/h4-9,12,21H,3,10-11H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWFQVZCGQSJAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide |
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